5-Bromo-2-phenylpentanoic acid
Description
5-Bromo-2-phenylpentanoic acid is a brominated carboxylic acid characterized by a pentanoic acid backbone (five-carbon chain) with a phenyl group attached to the second carbon and a bromine atom at the fifth carbon. Its inferred molecular formula is C₁₁H₁₃BrO₂, with a molecular weight of 257.12 g/mol. The phenyl group introduces steric bulk and hydrophobicity, while the bromine atom enhances electrophilic reactivity. Structural analogs in the evidence suggest its synthesis may involve bromination or coupling reactions, similar to methods described for related compounds .
Properties
CAS No. |
5464-04-0 |
|---|---|
Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.12 g/mol |
IUPAC Name |
5-bromo-2-phenylpentanoic acid |
InChI |
InChI=1S/C11H13BrO2/c12-8-4-7-10(11(13)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14) |
InChI Key |
XAXHEFYWZJCOLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCCBr)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCBr)C(=O)O |
Other CAS No. |
5464-04-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key features of 5-bromo-2-phenylpentanoic acid with structurally related brominated carboxylic acids:
Key Observations :
- Chain Length and Backbone: The pentanoic acid backbone of this compound offers greater flexibility and hydrophobicity compared to the shorter propanoic acid chain in 3-(5-bromo-2-methoxyphenyl)propanoic acid . The benzoic acid derivative (5-bromo-2-(phenylamino)benzoic acid) has a rigid aromatic backbone, favoring π-π interactions .
- Substituent Effects: The phenyl group in this compound increases lipophilicity, likely reducing aqueous solubility compared to 5-bromopentanoic acid . Bromine Position: Terminal bromine in 5-bromopentanoic acid may enhance nucleophilic substitution reactivity, whereas bromine on a branched chain (as in this compound) could sterically hinder such reactions.
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